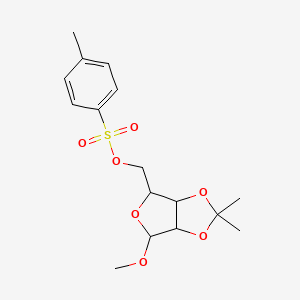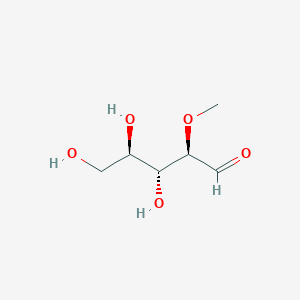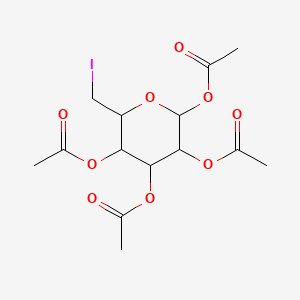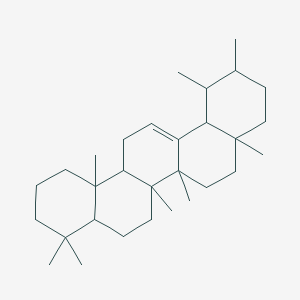amino}-3-methylbutanoic acid](/img/structure/B12101718.png)
2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production of Z-N-Et-Val-OH may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to form the desired peptide chain, followed by deprotection and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Z-N-Et-Val-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Z-N-Et-Val-OH is used as a building block in peptide synthesis. It helps in the formation of peptide bonds and the creation of complex peptide structures .
Biology: In biological research, this compound is used to study protein interactions and enzyme functions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: In medicine, Z-N-Et-Val-OH is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool for drug delivery research .
Industry: In the industrial sector, Z-N-Et-Val-OH is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds .
Mecanismo De Acción
The mechanism of action of Z-N-Et-Val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Z-Val-OH: A similar compound with a carbobenzyloxy group but without the ethyl group.
Z-N-Me-Val-OH: A derivative with a methyl group instead of an ethyl group.
Uniqueness: Z-N-Et-Val-OH is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18) |
Clave InChI |
WZOORIZZDOEHDB-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)











![4-[(Octan-2-yl)amino]butan-2-ol](/img/structure/B12101719.png)
